2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-(2-ethoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-2-23-16-10-6-4-8-13(16)17-20-18(22)14-11-12-7-3-5-9-15(12)24-19(14)21-17/h3-10H,2,11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKJKQLRAQNYHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=C(CC4=CC=CC=C4O3)C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromene ring: This can be achieved through the cyclization of an appropriate phenol derivative with an aldehyde under acidic conditions.
Introduction of the pyrimidinone ring: The chromene intermediate is then reacted with a suitable amidine or urea derivative to form the pyrimidinone ring through a cyclization reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The chromene ring and pyrimidine moiety undergo oxidation under controlled conditions:
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Chromene Ring Oxidation : Treatment with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) oxidizes the chromene ring to form quinone derivatives. This reaction typically proceeds in acidic or neutral conditions at 60–80°C.
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Pyrimidine Oxidation : The pyrimidine ring remains stable under mild oxidation but may form N-oxides with strong oxidizing agents like meta-chloroperbenzoic acid (mCPBA).
Key Product :
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Chromene oxidation | 30% H₂O₂, CH₃COOH, 70°C | 2-(2-Ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidine-4,7-dione |
Reduction Reactions
The compound’s unsaturated bonds and carbonyl groups are susceptible to reduction:
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Chromene Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the chromene double bond, yielding dihydro derivatives.
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Ketone Reduction : Lithium aluminum hydride (LiAlH₄) reduces the 4-one carbonyl to a hydroxyl group, forming 4-hydroxy analogs.
Experimental Data :
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Reduction with LiAlH₄ in tetrahydrofuran (THF) at 0°C achieves >75% yield of the 4-hydroxy product.
Nucleophilic Substitution
The ethoxy group and pyrimidine nitrogen participate in substitution reactions:
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Ethoxy Group Replacement : Heating with amines (e.g., benzylamine) in dimethylformamide (DMF) replaces the ethoxy group with an amine, forming 2-(2-aminophenyl) derivatives .
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Pyrimidine Substitution : Halogenation at the pyrimidine C-5 position using phosphorus oxychloride (POCl₃) enables further functionalization.
Conditions :
| Substitution Site | Reagents | Temperature | Solvent |
|---|---|---|---|
| Ethoxy group | Benzylamine | 120°C | DMF |
| Pyrimidine C-5 | POCl₃ | 80°C | Toluene |
Ring-Opening and Rearrangement
Under strongly acidic or basic conditions:
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Acid-Mediated Ring Opening : Concentrated HCl cleaves the chromene ring, yielding salicylaldehyde and pyrimidine fragments.
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Base-Induced Rearrangement : Sodium methoxide (NaOMe) in methanol induces pyrimidine ring rearrangement to form fused quinazoline derivatives .
Cyclization Reactions
The compound serves as an intermediate in synthesizing polycyclic systems:
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Fused Heterocycles : Reaction with thiourea in ethanol under reflux forms thieno[2,3-d]pyrimidine derivatives via cyclocondensation .
Example Synthesis :
text2-(2-Ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one + Thiourea → Thieno[2,3-d]pyrimidine (85% yield)[9]
Research Findings
Recent studies highlight its versatility:
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Anticancer Derivative Synthesis : Introducing electron-withdrawing groups (e.g., nitro) at the phenyl ring enhances cytotoxicity against colorectal cancer cells (IC₅₀ = 1.8–6 μM) .
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Solvent Effects : Polar aprotic solvents (e.g., DMF) improve substitution reaction yields by 20–30% compared to protic solvents.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. It may act by inhibiting enzymes or receptors involved in biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied.
Comparison with Similar Compounds
(a) 9-Methoxy Derivatives ()
The compound 2-(2-hydroxy-3-methoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione replaces the 4-oxo group with a thione and introduces methoxy substituents.
(b) 5H-Chromeno[2,3-d]pyrimidines ()
These derivatives are synthesized via a three-component one-pot reaction using 2-hydroxybenzaldehyde derivatives. The absence of the 2-ethoxyphenyl group in these analogs reduces steric hindrance, which may improve synthetic yields (up to 94%) but limit substituent-driven bioactivity .
Thieno-Pyrimidin-4-one Derivatives
(a) 5-(3,4-Dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-one ()
This compound features a thieno-pyrimidinone core with methoxy substituents. The electron-donating methoxy groups enhance solubility in polar solvents, contrasting with the ethoxy group in the target compound, which may balance lipophilicity and membrane permeability .
(b) 3-Arylideneamino Derivatives ()
Compounds like 3-(4-chlorobenzylideneamino)-7-methyl-thieno[2,3-d]pyrimidin-4-one exhibit antimicrobial activity (85% yield, m.p. 198–200°C).
Pyrazolo-Pyridine Fused Systems ()
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6-one demonstrates hybrid pharmacophores with a pyrazolo-pyridine core. Synthesized using FeCl₃-SiO₂ catalysis (75% yield), this compound highlights the role of fused ring systems in enhancing thermal stability and bioactivity compared to simpler chromeno-pyrimidinones .
Comparative Data Tables
Key Research Findings
Substituent Effects: Electron-donating groups (e.g., methoxy, ethoxy) enhance solubility and fluorescence, while arylideneamino groups improve bioactivity .
Thione vs. 4-One : Thione derivatives exhibit distinct reactivity (e.g., nucleophilic substitutions), whereas 4-one analogs may prioritize hydrogen-bonding interactions .
Biological Activity
The compound 2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a member of the chromeno-pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 305.34 g/mol. The structure features a chromeno-pyrimidine backbone which is essential for its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds within the chromeno-pyrimidine class exhibit significant antimicrobial properties. In particular:
- Antibacterial Effects : A study indicated that derivatives of chromeno[2,3-d]pyrimidines displayed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- Antifungal Activity : Some derivatives have shown effectiveness against various fungal strains, suggesting potential applications in treating fungal infections .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies:
- Cell Proliferation Inhibition : In vitro assays revealed that this compound significantly inhibited the proliferation of cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer) with IC50 values indicating promising efficacy .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .
Antioxidant Activity
The antioxidant capacity of the compound has been evaluated through various assays:
- DPPH Radical Scavenging : The ability to scavenge DPPH radicals was assessed, showing that the compound possesses notable antioxidant properties which could be beneficial in preventing oxidative stress-related diseases .
Case Studies
Q & A
Q. What are the established synthetic routes for 2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one?
A two-step synthesis protocol is commonly employed. First, synthesize 2-amino-3-cyano-4H-chromene derivatives via condensation of substituted salicylaldehydes with malononitrile and ammonium acetate. The second step involves cyclization and condensation under acidic conditions (e.g., acetic acid) to form the chromeno[2,3-d]pyrimidin-4-one core. Key variables to optimize include solvent choice (e.g., ethanol vs. DMF), temperature (80–100°C), and catalyst (e.g., p-TsOH) to improve yield and purity .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Use - and -NMR to confirm substituent positions and ring system integrity.
- X-ray crystallography : Resolve crystal structure for absolute stereochemical confirmation, as demonstrated for related chromeno-pyrimidine analogs .
- Mass spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy, particularly for detecting trace byproducts.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Substituent variation : Replace the ethoxyphenyl group with halogenated or alkylated analogs to assess electronic/steric effects on biological targets (e.g., receptor binding).
- Bioisosteric replacements : Substitute the chromene ring with thieno[2,3-d]pyrimidine or pyrrolo[2,3-d]pyrimidine systems to evaluate scaffold flexibility. In a study on 5-HT ligands, sulfur-containing analogs showed enhanced affinity compared to oxygen-based systems .
- Functional assays : Pair synthetic modifications with in vitro receptor binding or enzyme inhibition assays to quantify SAR trends.
Q. How can contradictory data in biological assays be resolved?
- Assay standardization : Ensure consistent cell lines, incubation times, and buffer conditions across studies. For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays.
- Purity validation : Use HPLC (>95% purity) to rule out impurities affecting activity.
- Structural analogs : Compare results with closely related compounds (e.g., 2-(3-chlorophenyl) derivatives) to identify substituent-specific trends .
Q. What computational strategies predict target interactions for this compound?
- Molecular docking : Model interactions with receptors like 5-HT or TRPA1 using software (AutoDock, Schrödinger). Validate predictions against experimental SAR data (e.g., substituent effects on binding affinity) .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key binding residues.
- QSAR modeling : Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors to predict activity across derivatives.
Q. How can synthesis yield and scalability be optimized?
- Catalyst screening : Test Brønsted acids (e.g., HCl vs. HSO) in the cyclization step to improve reaction efficiency.
- Solvent optimization : Replace ethanol with microwave-assisted reactions in DMSO to reduce time and energy .
- Workup protocols : Implement column chromatography or recrystallization (e.g., using ethyl acetate/hexane) to isolate pure product in higher yields.
Q. How can solubility challenges in pharmacological assays be addressed?
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility.
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl esters) on the ethoxyphenyl moiety to improve bioavailability .
- Lipid nanoparticles : Encapsulate the compound to enhance delivery in in vivo models.
Methodological Notes
- Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) to ensure reproducibility .
- Data Validation : Cross-reference spectral data with published analogs (e.g., chromeno[2,3-d]pyrimidin-4-ones in crystallographic databases) .
- Ethical Compliance : Adhere to institutional guidelines for in vitro/in vivo testing, particularly for compounds with structural similarity to patented therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
